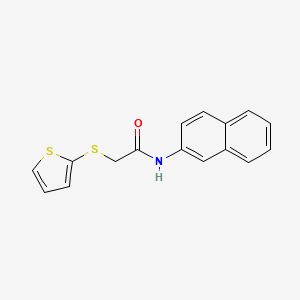

N-2-naphthyl-2-(2-thienylthio)acetamide

説明

N-2-Naphthyl-2-(2-thienylthio)acetamide is a structurally complex acetamide derivative featuring a naphthyl group at the amide nitrogen and a thienylthio substituent at the α-carbon of the acetamide backbone. The compound’s core structure combines aromatic (naphthyl) and heterocyclic (thienyl) moieties linked via a thioether group, which may influence its electronic properties, solubility, and biological interactions. Such hybrids are often explored in pharmaceutical and materials chemistry due to their tunable reactivity and diverse applications .

特性

IUPAC Name |

N-naphthalen-2-yl-2-thiophen-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-15(11-20-16-6-3-9-19-16)17-14-8-7-12-4-1-2-5-13(12)10-14/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJAERRIYDKBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structurally Similar Compounds

Acetamides with Thienyl Substituents

Thienyl-containing acetamides are notable for their sulfur-mediated electronic effects. For example:

- 2-((4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide () shares a thienylthio linkage but includes an additional triazole ring and allyl group. This structural complexity may enhance coordination with metal ions or biological targets compared to simpler thienylthio analogs .

Key Difference : The thienylthio group in the target compound likely increases lipophilicity and electron-withdrawing effects compared to oxygen-based substituents.

Naphthyl-Substituted Acetamides

Naphthyl groups influence steric bulk and π-π interactions:

- N-1-Naphthyl acetamide derivatives () exhibit distinct regiochemical effects.

- 2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide () demonstrates how naphthyl positioning affects solubility; the 1-naphthyloxy group reduces water solubility compared to smaller aryl substituents .

Thioether-Linked Acetamides

Thioether bonds are critical for stability and reactivity:

- 1-Thioamidoalkyl-2-naphthols () feature a thioamide linkage but lack the thienyl moiety. Their synthesis via condensation reactions (e.g., 3-nitrobenzaldehyde and thioacetamide) achieves high yields (75–85%) under mild conditions, suggesting similar efficiency could apply to the target compound’s synthesis .

- Chloro-substituted acetamides like dimethenamid () replace thienylthio with chloro and methoxy groups, resulting in pesticidal activity. This highlights how sulfur-to-chlorine substitutions can shift applications from pharmaceuticals to agrochemicals .

Acetamides with Heterocyclic Moieties

Heterocycles like thiazoles and triazoles modulate bioactivity:

- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits a twisted conformation (79.7° between dichlorophenyl and thiazol rings), which stabilizes its crystal lattice via N–H⋯N hydrogen bonds. The target compound’s thienylthio group may similarly influence conformational flexibility .

- 2-Cyano-N-(thiazol-2-yl)acetamide () introduces a cyano group, enhancing electrophilicity at the α-carbon compared to the thienylthio group, which may instead favor radical or nucleophilic reactions .

Comparative Data Tables

Table 2: Electronic Effects of Substituents

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。